molecular formula C8H11BrN2O B1526540 Ethanol, 2-[(3-bromo-2-pyridinyl)methylamino]- CAS No. 1234623-05-2

Ethanol, 2-[(3-bromo-2-pyridinyl)methylamino]-

Cat. No. B1526540
M. Wt: 231.09 g/mol
InChI Key: DWTHGJMWZBMNCX-UHFFFAOYSA-N
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Description

“Ethanol, 2-[(3-bromo-2-pyridinyl)methylamino]-” is a chemical compound with the molecular formula C7H8BrNO. It has a molecular weight of 202.05 . This compound is also known as 2-(3-bromopyridin-2-yl)ethan-1-ol .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H8BrNO/c8-6-2-1-4-9-7(6)3-5-10/h1-2,4,10H,3,5H2 . This code provides a specific description of the molecule’s structure, including the positions of the bromine, nitrogen, and oxygen atoms.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . More detailed physical and chemical properties could not be found in the available sources.

Scientific Research Applications

Protecting Group for Carboxylic Acids

2-(Pyridin-2-yl)ethanol demonstrates utility as an effective protecting group for methacrylic acid (MAA). This protective capability allows for selective removal after polymerization, either through alkaline chemical conditions or thermal treatment above 110°C, while maintaining stability under acidic conditions and resistance to catalytic hydrogenolysis. This attribute is significant for the polymer community due to its hydrolyzability under alkaline conditions and the commercial availability and low cost of 2-(pyridin-2-yl)ethanol, suggesting extensive future applications in polymer chemistry (Elladiou & Patrickios, 2012).

Pharmaceutical Intermediate

The heterogeneous catalytic hydrogenation of pyrrole derivatives, such as 1-methyl-2-pyrrole ethanol, over a palladium catalyst, results in 1-methyl-2-pyrrolidine ethanol. This compound is a valuable pharmaceutical intermediate, offering high conversion and selectivity under mild conditions. This research outlines an industrially feasible synthesis method, highlighting the compound's importance in the pharmaceutical sector (Hegedu˝s, Máthé, & Tungler, 1996).

NAD+ Cofactor Regeneration

A study on the regeneration of the NAD+ cofactor through photosensitized electron transfer presents an innovative approach utilizing visible light irradiation. This method involves the oxidation of ethanol by alcohol–NAD+ oxidoreductase immobilized on various supports. This process demonstrates a potential for enhancing enzymatic reactions through effective NAD+ recycling, contributing to the fields of biotechnology and bioengineering (Julliard, Le Petit, & Ritz, 1986).

Safety And Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

2-[(3-bromopyridin-2-yl)-methylamino]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BrN2O/c1-11(5-6-12)8-7(9)3-2-4-10-8/h2-4,12H,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWTHGJMWZBMNCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCO)C1=C(C=CC=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethanol, 2-[(3-bromo-2-pyridinyl)methylamino]-

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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